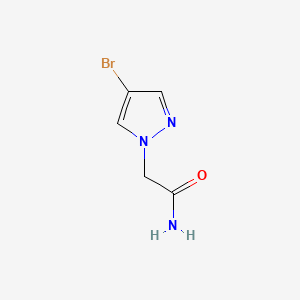

2-(4-bromo-1H-pyrazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-bromo-1H-pyrazol-1-yl)acetamide, or 4-bromopyrazole-1-acetamide, is a synthetic organic compound that has been used in a variety of scientific and pharmaceutical research and development applications. It is a white crystalline solid and is soluble in both organic and aqueous solvents. It is an important intermediate in the synthesis of several compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of biologically active compounds, such as those used in the treatment of cancer and other diseases.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are recognized for their significant biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The exploration into pyrazole's pharmacophore has highlighted its importance in medicinal chemistry, particularly due to the success of pyrazole COX-2 inhibitors. The synthesis of pyrazole heterocycles through various methodologies, including condensation followed by cyclization, offers a template for combinatorial chemistry and the design of biologically active compounds (Dar & Shamsuzzaman, 2015).

Antimicrobial Applications

Research into benzo-fused five-membered nitrogen-containing heterocycles, similar in structure to 2-(4-bromo-1H-pyrazol-1-yl)acetamide, has shown potential as antimicrobial agents. Molecular docking and synthesis efforts aim to develop novel drugs targeting DNA gyrase subunit B, which is crucial for DNA replication in bacteria. This approach indicates the potential of pyrazole derivatives in combating antimicrobial resistance (PatilTejaswini & Amrutkar Sunil, 2021).

Neurodegenerative Disease Management

Pyrazoline, a derivative of pyrazole, has been investigated for its neuroprotective properties, particularly in managing neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. The compounds have shown promising effects in inhibiting enzymes linked to these diseases, highlighting the therapeutic potential of pyrazole derivatives in treating neurodegenerative disorders (Ahsan et al., 2022).

Synthesis and Bioevaluation

The synthesis of novel pyrazole derivatives under various conditions, including microwave irradiation, and their bioevaluation for properties like antimicrobial, antifungal, and antioxidant activities, underscore the compound's significance in developing new therapeutic agents. Such studies offer insights into the potential uses of this compound in creating bioactive molecules with agricultural and pharmaceutical applications (Sheetal et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

It is known that the compound is a solid at room temperature, suggesting that it may be administered orally . Its solubility in water and other polar solvents may influence its absorption and distribution in the body .

Result of Action

Similar compounds have been shown to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTHDPSGRAJMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657643 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1177354-50-5 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)